4-(1,2,4-Triazol-1-yl)phenol
Overview
Description
4-(1,2,4-Triazol-1-yl)phenol is a heterocyclic compound that features a triazole ring attached to a phenol group. The molecular formula of this compound is C8H7N3O, and it has a molecular weight of 161.16 g/mol . This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and agrochemistry.
Mechanism of Action
Target of Action
The primary targets of 4-(1,2,4-Triazol-1-yl)phenol are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing a type of breast cancer cell and HCT-116 a type of colon cancer cell .
Mode of Action
This compound exhibits potent inhibitory activities against its primary targets . The compound interacts with these cancer cells, inhibiting their proliferation . This suggests that the compound may have a selective mode of action, preferentially targeting cancer cells while sparing normal cells .
Biochemical Pathways
It is known that the compound can induce apoptosis in mcf-7 cancer cells . Apoptosis is a form of programmed cell death, which is often dysregulated in cancer cells. By inducing apoptosis, the compound can effectively eliminate cancer cells .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its bioavailability and delivery methods.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Biochemical Analysis
Biochemical Properties
4-(1H-1,2,4-Triazol-1-yl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase . These interactions are typically characterized by the binding of 4-(1H-1,2,4-Triazol-1-yl)phenol to the active sites of these enzymes, thereby blocking their activity and preventing the replication of cancer cells .
Cellular Effects
The effects of 4-(1H-1,2,4-Triazol-1-yl)phenol on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis, a process of programmed cell death, by activating caspases and other apoptotic proteins . Additionally, it affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, 4-(1H-1,2,4-Triazol-1-yl)phenol can effectively reduce cancer cell viability and growth .
Molecular Mechanism
At the molecular level, 4-(1H-1,2,4-Triazol-1-yl)phenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition, as seen with topoisomerase II and DNA polymerase . Furthermore, 4-(1H-1,2,4-Triazol-1-yl)phenol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-1,2,4-Triazol-1-yl)phenol change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to 4-(1H-1,2,4-Triazol-1-yl)phenol can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and the development of cellular resistance .
Dosage Effects in Animal Models
The effects of 4-(1H-1,2,4-Triazol-1-yl)phenol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell growth . At higher doses, it can cause adverse effects, such as liver and kidney toxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant anticancer activity without causing severe toxicity .
Metabolic Pathways
4-(1H-1,2,4-Triazol-1-yl)phenol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further metabolized, affecting the overall metabolic flux and levels of certain metabolites in the body . The compound also interacts with cofactors, such as NADPH, which are essential for its metabolic conversion .
Transport and Distribution
Within cells and tissues, 4-(1H-1,2,4-Triazol-1-yl)phenol is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters . Binding proteins, such as albumin, can also facilitate its distribution by carrying it through the bloodstream to different tissues . The compound’s localization and accumulation within cells can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 4-(1H-1,2,4-Triazol-1-yl)phenol plays a critical role in its activity and function. It is often found in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The presence of 4-(1H-1,2,4-Triazol-1-yl)phenol in the nucleus is essential for its role in modulating gene expression and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,4-Triazol-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,2,4-triazole in the presence of a suitable catalyst. One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a type of “click chemistry” reaction . The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Triazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(1,2,4-Triazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Comparison with Similar Compounds
4-(1,2,4-Triazol-1-yl)phenol can be compared with other similar compounds, such as:
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a phenol group, which affects its reactivity and applications.
4-(1H-1,2,3-Triazol-1-yl)phenol: This compound has a different triazole ring structure, leading to variations in its chemical properties and biological activities.
4-(1H-1,2,4-Triazol-1-yl)aniline: This compound has an amine group instead of a phenol group, which influences its interactions with biological targets and its use in different applications.
Properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPIBCDDKMAEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218479 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68337-15-5 | |
Record name | 4-(1,2,4-Triazol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68337-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068337155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,2,4-triazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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